molecular formula C14H24N2O4 B12976016 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B12976016
M. Wt: 284.35 g/mol
InChI Key: WZAMCIWBNQJYQN-RBZYPMLTSA-N
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Description

2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including an amine and carboxylate groups, makes it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the tert-butyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.

    Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the bicyclic structure can provide steric hindrance, affecting the binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate: can be compared with other bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)9-6-14(8-15)7-10(14)16(9)12(18)20-13(2,3)4/h9-10H,5-8,15H2,1-4H3/t9-,10+,14-/m0/s1

InChI Key

WZAMCIWBNQJYQN-RBZYPMLTSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@]2(C[C@H]2N1C(=O)OC(C)(C)C)CN

Canonical SMILES

CCOC(=O)C1CC2(CC2N1C(=O)OC(C)(C)C)CN

Origin of Product

United States

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